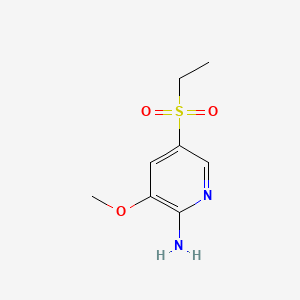
5-(Ethylsulfonyl)-3-methoxy-2-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Ethylsulfonyl)-3-methoxy-2-pyridinamine is an organic compound that belongs to the class of pyridines and derivatives This compound is characterized by the presence of an ethylsulfonyl group and a methoxy group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfonyl)-3-methoxy-2-pyridinamine typically involves multiple steps. One common method starts with the commercially available 4-methoxybenzene-1-sulfonyl chloride. The synthetic route includes the following steps:
Methylation: The starting material undergoes methylation to introduce the methoxy group.
Thiocyanation: The intermediate product is then subjected to thiocyanation.
Ethylation: The thiocyanated product is ethylated to introduce the ethylsulfonyl group.
Oxidation: Finally, the compound is oxidized to achieve the desired product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Ethylsulfonyl)-3-methoxy-2-pyridinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5-(Ethylsulfonyl)-3-methoxy-2-pyridinamine has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme modulation and protein-kinase inhibition.
Industry: It is utilized in the development of novel insecticides and other agrochemicals.
Mécanisme D'action
The mechanism of action of 5-(Ethylsulfonyl)-3-methoxy-2-pyridinamine involves its interaction with specific molecular targets. One of the primary targets is the vascular endothelial growth factor receptor 2 (VEGFR2). By inhibiting this receptor, the compound can impede angiogenesis, the process of new blood vessel formation, which is crucial in cancer progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[5-(Ethylsulfonyl)-2-methoxyphenyl]-5-[3-(2-pyridinyl)phenyl]-1,3-oxazol-2-amine: This compound shares a similar structure and is also a VEGFR2 inhibitor.
Amisulpride: Although primarily used as an antipsychotic, it contains similar functional groups and has comparable synthetic routes.
Uniqueness
5-(Ethylsulfonyl)-3-methoxy-2-pyridinamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit VEGFR2 makes it particularly valuable in cancer research and treatment.
Propriétés
Formule moléculaire |
C8H12N2O3S |
|---|---|
Poids moléculaire |
216.26 g/mol |
Nom IUPAC |
5-ethylsulfonyl-3-methoxypyridin-2-amine |
InChI |
InChI=1S/C8H12N2O3S/c1-3-14(11,12)6-4-7(13-2)8(9)10-5-6/h4-5H,3H2,1-2H3,(H2,9,10) |
Clé InChI |
SESOFDYATSTDCM-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=CC(=C(N=C1)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


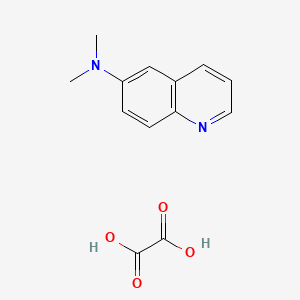
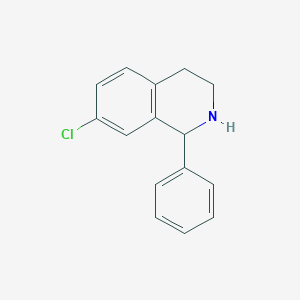

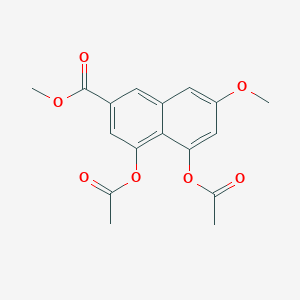
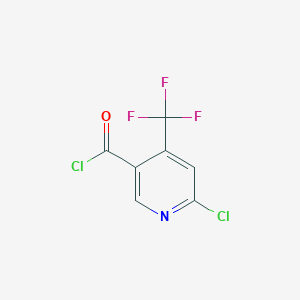
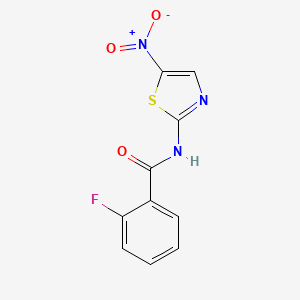
![6-Amino-5-cyano-3-methyl-4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine](/img/structure/B13936183.png)
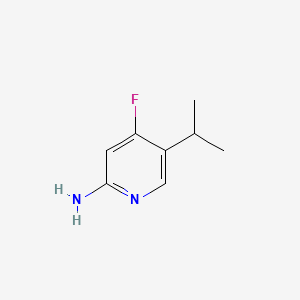

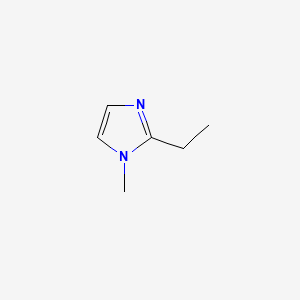

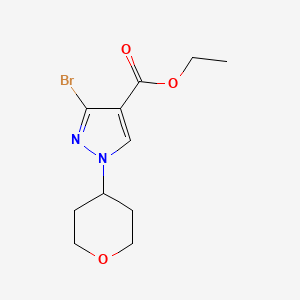
![[3-(4-Acetylpiperazin-1-yl)cyclobutyl]carbamic acid tert-butyl ester](/img/structure/B13936219.png)

